molecular formula C10H10ClF3O B14062738 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene

Cat. No.: B14062738
M. Wt: 238.63 g/mol
InChI Key: ZAZWUWOKRXONSQ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene is an organic compound with a complex structure, characterized by the presence of chloropropyl, difluoromethoxy, and fluorobenzene groups

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 1-bromo-3-chloropropane with a difluoromethoxy-substituted benzene derivative under specific conditions to introduce the chloropropyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the desired transformations.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The benzene ring can undergo electrophilic addition reactions, particularly in the presence of strong electrophiles.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-fluorobenzene stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C10H10ClF3O

Molecular Weight

238.63 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

ZAZWUWOKRXONSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCCCl)OC(F)F

Origin of Product

United States

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